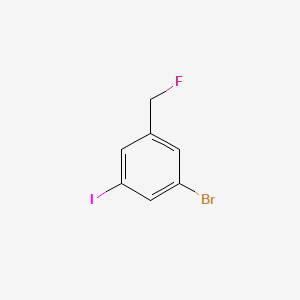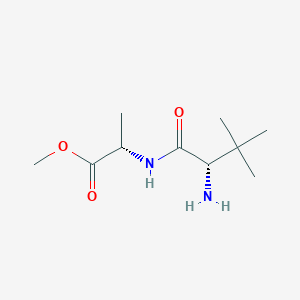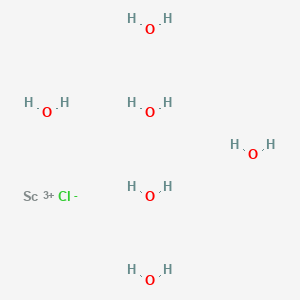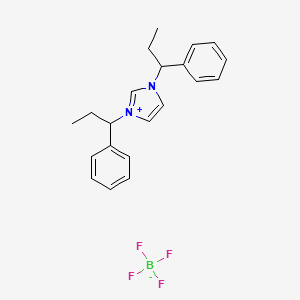
1-Bromo-3-(fluoromethyl)-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(fluoromethyl)-5-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-(fluoromethyl)-5-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable benzene derivative. For instance, starting with 3-(fluoromethyl)benzene, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as bromine and iodine, along with appropriate catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
1-Bromo-3-(fluoromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or iodine) are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium methoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to form benzyl alcohol derivatives.
Scientific Research Applications
1-Bromo-3-(fluoromethyl)-5-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile intermediate for various organic reactions.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies. The presence of fluorine allows for the incorporation of radioactive isotopes, which are useful in positron emission tomography (PET) imaging.
Medicine: It has potential applications in drug discovery and development. The compound’s unique structure can be utilized to design new pharmaceuticals with improved efficacy and selectivity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(fluoromethyl)-5-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, such as halogen bonding and hydrogen bonding, which influence its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
1-Bromo-3-(fluoromethyl)-5-iodobenzene can be compared with other halogenated benzenes, such as:
1-Bromo-3-fluorobenzene: Lacks the iodine atom, making it less versatile in certain reactions.
1-Iodo-3-(fluoromethyl)benzene:
1-Bromo-3-(chloromethyl)-5-iodobenzene: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and reactivity.
The presence of bromine, fluorine, and iodine atoms in this compound makes it unique and valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C7H5BrFI |
|---|---|
Molecular Weight |
314.92 g/mol |
IUPAC Name |
1-bromo-3-(fluoromethyl)-5-iodobenzene |
InChI |
InChI=1S/C7H5BrFI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 |
InChI Key |
HUWOSTGTDLXHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)








![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)

![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
![(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one](/img/structure/B13909110.png)
